BMS-585248 - 619331-12-3

BMS-585248

Catalog Number: EVT-263101
CAS Number: 619331-12-3
Molecular Formula: C22H18FN7O3
Molecular Weight: 447.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
BMS-585248 is a highly potent HIV-1 attachment inhibitor with 4-fluoro-6-azaindole core heterocycles that target the viral envelope protein gp120. BMS-585248 exhibited much improved in vitro potency and pharmacokinetic properties than the previous clinical candidate BMS-488043.
Source and Classification

The compound was synthesized as part of research focused on developing effective inhibitors for HIV-1, particularly targeting the viral attachment process. BMS-585248 is recognized for its potential in treating immune system diseases, infectious diseases, and urogenital diseases related to HIV infections. Its development is categorized under therapeutic agents targeting viral infections, specifically focusing on the mechanism of HIV entry into cells.

Synthesis Analysis

Methods of Synthesis

BMS-585248 was synthesized using a multi-step process that involves several key reactions:

  1. Starting Materials: The synthesis begins with commercially available amides and sulfonamides, which are modified to create the desired molecular structure.
  2. Key Reactions:
    • Acylation: The compound undergoes acylation using reagents like oxalyl chloride or methyl chlorooxalate in the presence of Lewis acids such as aluminum chloride to form key intermediates.
    • Coupling Reactions: The formation of the final product involves coupling agents like 3-(diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one (DEPBT) along with Hünig’s base to facilitate the attachment of various functional groups.
  3. Yield and Purification: The synthesis process is optimized for high yields, with specific conditions monitored to ensure purity and structural integrity of the final product.

These methods highlight the complexity and precision required in synthesizing BMS-585248, ensuring that it retains its antiviral properties throughout the process .

Molecular Structure Analysis

Structure Details

The molecular formula for BMS-585248 is C17H21N5OC_{17}H_{21}N_{5}O. Its structure features:

  • A 4-fluoro-6-azaindole core, which is critical for its interaction with the HIV envelope protein.
  • A piperazine moiety, which enhances its binding affinity and specificity towards gp120.

Structural Characteristics

The benzimidazole component of BMS-585248 exhibits almost planar geometry with a root mean square deviation of 0.0262 Å from planarity. The crystal structure analysis indicates significant hydrogen bonding interactions that stabilize its conformation. Additionally, Hirshfeld surface analysis reveals that hydrogen-hydrogen interactions are predominant in crystal packing, contributing significantly to its structural stability .

Chemical Reactions Analysis

Involved Reactions

BMS-585248 participates in several chemical reactions during its synthesis and potential metabolism:

  1. Acylation Reactions: These reactions are pivotal for introducing functional groups that enhance biological activity.
  2. Hydrogen Bonding Interactions: In biological systems, BMS-585248 may form hydrogen bonds with target proteins, facilitating its mechanism of action against HIV.
  3. Metabolic Pathways: Once administered, BMS-585248 may undergo metabolic transformations that can affect its efficacy and safety profile.

These reactions underscore the importance of chemical stability and reactivity in drug design .

Mechanism of Action

BMS-585248 operates by inhibiting the interaction between HIV and host cell receptors through its binding to the gp120 protein on the virus's surface. This inhibition prevents the virus from attaching to CD4 receptors on T-cells, effectively blocking entry into host cells.

Detailed Mechanism

  1. Binding Affinity: The compound's structure allows it to fit into specific sites on gp120, disrupting necessary conformational changes required for viral entry.
  2. Inhibition of Fusion: By blocking this attachment step, BMS-585248 prevents subsequent fusion processes that would allow viral RNA to enter host cells.

This mechanism highlights its role as a potent antiviral agent in preclinical studies .

Physical and Chemical Properties Analysis

Properties Overview

BMS-585248 exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 313.38 g/mol.
  • Solubility: It has favorable solubility characteristics suitable for oral bioavailability.
  • Stability: The compound shows good thermal stability under standard laboratory conditions.

These properties are crucial for determining dosage forms and routes of administration in clinical settings .

Applications

BMS-585248 holds promise primarily in the field of antiviral therapies targeting HIV infections. Its applications include:

  1. Therapeutic Use: As an attachment inhibitor, it may be used in combination therapies for enhanced efficacy against resistant strains of HIV.
  2. Research Tool: It serves as a valuable tool in studying HIV entry mechanisms and developing further inhibitors based on its structural framework.
  3. Potential Clinical Trials: Currently pending further evaluation in preclinical trials to assess its safety and effectiveness in human subjects.

The ongoing research into BMS-585248 reflects a significant step forward in combating HIV through innovative therapeutic strategies .

Introduction to BMS-585248 as an Antiretroviral Agent

BMS-585248 (C₂₂H₁₈FN₇O₃; molecular weight 447.42 g/mol) is a third-generation human immunodeficiency virus type 1 (HIV-1) attachment inhibitor developed by Bristol-Myers Squibb [1] [6]. This small-molecule compound targets the viral envelope glycoprotein gp120, blocking the earliest stage of HIV-1 entry into host CD4⁺ T-cells [3] [8]. Characterized by its 4-fluoro-6-azaindole core heterocyclic structure, BMS-585248 emerged from systematic optimization of earlier compounds to overcome limitations in potency, serum protein binding, and pharmacokinetics that hindered previous candidates [6] [7]. Its discovery represented a significant advancement in mechanistically novel antiretroviral agents, with preclinical studies demonstrating sub-nanomolar antiviral activity against diverse HIV-1 strains [3].

Role in HIV-1 Entry Inhibition Strategies

BMS-585248 specifically inhibits the attachment of HIV-1 virions to host cells by competitively binding to gp120, thereby preventing its interaction with the CD4 receptor [1] [8]. This mechanism disrupts the initial step of viral entry before fusion or coreceptor engagement occurs [7]. Unlike fusion inhibitors or coreceptor antagonists, attachment inhibitors target the viral envelope protein rather than host cell components, minimizing off-target effects [9].

The compound exhibits exceptional in vitro potency, with EC₅₀ values of 0.8 nM against HIV-1 BRU in MT-2 cells in serum-free conditions and 2.3 nM in the presence of human serum—demonstrating significant resilience to serum protein binding [1]. In pseudotype infectivity assays using U87 cells expressing CD4/CCR5, BMS-585248 maintained potent activity (IC₅₀ < 5 nM) against diverse HIV-1 envelopes [1] [3]. This broad-spectrum activity stems from its targeted binding to a conserved region of gp120 near the CD4 interaction interface [7].

Table 1: Antiviral Activity Profile of BMS-585248

Assay SystemViral Strain/ConstructEC₅₀/IC₅₀Conditions
MT-2 cellsHIV-1 BRU0.8 nMSerum-free
MT-2 cellsHIV-1 BRU2.3 nMWith human serum
U87MG-CD4/CCR5HIV-1 pseudovirus (M33)<5 nM72-hour incubation
In vivo (rat model)Pharmacokinetic exposureAUC: 8064 nM·hOral administration (5 mg/kg)

Pharmacokinetic studies in male rats revealed favorable properties, including high oral bioavailability and sustained plasma exposure. After a 5 mg/kg oral dose, BMS-585248 achieved an area under the curve (AUC) of 8,064 nM·h, significantly exceeding levels required for antiviral efficacy [1] [6]. At higher doses (15-200 mg/kg), plasma concentrations increased dose-proportionally without saturation, indicating predictable absorption and distribution [1]. The compound's molecular design specifically mitigates oxidative metabolism pathways that limited earlier analogs, contributing to extended half-life in vivo [6] [7].

Classification Within the Pyrroloaryl and Pyrroloheteroaryl Pharmacophore Family

BMS-585248 belongs to the pyrroloheteroaryl class of antiretroviral agents, characterized by fused pyrrole-heteroaromatic ring systems that enable precise targeting of viral proteins [3] [6]. Its core structure features a 4-fluoro-7-(1,2,3-triazol-1-yl)-1H-pyrrolo[2,3-c]pyridine scaffold linked to a benzoylpiperazine moiety through a glyoxamide bridge [6] [8]. This architecture evolved from earlier HIV attachment inhibitors through strategic structural optimizations:

  • Core Heterocycle Progression: First-generation inhibitor BMS-378806 featured a simpler indole core. Subsequent replacement with a 4-fluoro-6-azaindole (pyrrolopyridine) in BMS-488043 improved gp120 binding affinity and metabolic stability. BMS-585248 retains this optimized core but introduces a triazole substituent at the C7 position [6] [7].

  • Southern Sector Linkage Strategy: Unlike failed northern-sector modifications (e.g., BMS-378806 derivatives linked at the azaindole C4 position), BMS-585248 positions the 1,2,3-triazole extension at the C7 position (southern sector). This preserves critical interactions with gp120's Phe43 cavity while enabling optimal binding geometry [2] [6].

Table 2: Structural Evolution of Pyrroloheteroaryl HIV Attachment Inhibitors

CompoundCore StructureC4 SubstituentC7 SubstituentKey Properties
BMS-378806Indole-NH₂NoneFirst-gen; moderate serum shift
BMS-4880434-Fluoro-6-azaindole-NH₂NoneImproved potency; clinical candidate
BMS-5852484-Fluoro-6-azaindole-F1,2,3-Triazol-1-ylSub-nM potency; minimal serum shift; optimized PK

The C7 triazole substituent adopts a coplanar conformation with the azaindole core, facilitating critical hydrogen-bonding interactions with gp120 residues Asp113 and Ser375 [3] [6]. This conformation is stabilized by intramolecular electronic effects rather than steric constraints, allowing high-affinity binding without inducing conformational changes that trigger immune evasion [6]. Molecular modeling confirms that the triazole nitrogen atoms form water-mediated contacts with gp120's conserved bridging sheet domain—a feature absent in earlier inhibitors [3].

Structure-activity relationship (SAR) studies demonstrated that small heteroaromatic groups (especially five-membered rings like triazole) at C7 maximize potency by maintaining coplanarity and electronic complementarity with the gp120 binding pocket [6] [8]. Bulkier substituents or non-aromatic groups reduce activity >100-fold by disrupting this optimized geometry [3]. The 4-fluoro atom further enhances binding through hydrophobic interactions and reduced metabolic clearance compared to chloro or methoxy analogs [6].

Future directions include prodrug development (e.g., amminium salts) to enhance aqueous solubility while preserving the core pharmacophore [6]. The molecule’s distinct mechanism also supports exploration in combination therapies with other entry inhibitors or broadly neutralizing antibodies [2] [9].

Properties

CAS Number

619331-12-3

Product Name

BMS-585248

IUPAC Name

1-(4-benzoylpiperazin-1-yl)-2-[4-fluoro-7-(triazol-1-yl)-1H-pyrrolo[2,3-c]pyridin-3-yl]ethane-1,2-dione

Molecular Formula

C22H18FN7O3

Molecular Weight

447.4 g/mol

InChI

InChI=1S/C22H18FN7O3/c23-16-13-25-20(30-7-6-26-27-30)18-17(16)15(12-24-18)19(31)22(33)29-10-8-28(9-11-29)21(32)14-4-2-1-3-5-14/h1-7,12-13,24H,8-11H2

InChI Key

FCBQJNCAKZSIAH-NDEPHWFRSA-N

SMILES

C1CN(CCN1C(=O)C2=CC=CC=C2)C(=O)C(=O)C3=CNC4=C3C(=CN=C4N5C=CN=N5)F

Solubility

Soluble in DMSO, not in water

Synonyms

1-(4-benzoyl-piperazin-1-yl)-2-(4-fluoro-7-(1,2,3)triazol-1-yl-1H-pyrrolo(2,3-c)pyridin-3-yl)-ethane-1,2-dione
BMS-585248

Canonical SMILES

C1CN(CCN1C(=O)C2=CC=CC=C2)C(=O)C(=O)C3=CNC4=C3C(=CN=C4N5C=CN=N5)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.